1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

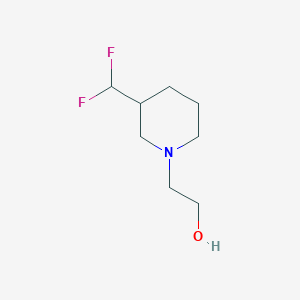

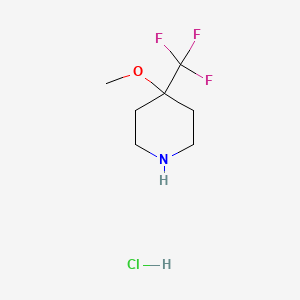

1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, commonly referred to as CMPPCA, is a compound of interest in the scientific community due to its potential applications in synthetic chemistry and biochemistry. This compound is a member of the pyrazole family, which consists of a five-membered ring of atoms with three nitrogen atoms and two carbon atoms. CMPPCA has a unique structure that allows it to be used as a synthetic reagent, as well as a biochemical tool for research.

Applications De Recherche Scientifique

Synthesis and Reactivity

The compound 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid and its derivatives are utilized in various synthetic and reactivity studies. For instance, derivatives of 1H-pyrazole-3-carboxylic acid have been synthesized through reactions with diamines and amino alcohols, leading to a variety of carboxamides and carboxylates with good yields. These reactions are guided by semi-empirical AM1 calculations, highlighting the compound's versatility in forming different functional groups and structures (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005). Additionally, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has shown selectivity in cyclocondensation with 1,3-dicarbonyl compounds, providing a pathway to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are precursors to various partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (P. S. Lebedˈ, N. Mozgovaya, P. Kos, & M. Vovk, 2012).

Potential Biological Activity

The structure and reactivity of pyrazole derivatives suggest their potential as bioactive molecules. For instance, organometallic complexes containing pyrazolo[3,4-b]pyridines have been studied for their anticancer properties, indicating the potential for these compounds to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation (I. Stepanenko, M. Novak, G. Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, & B. Keppler, 2011). Another study on the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives further exemplifies the pharmacological interest in pyrazole-based compounds, demonstrating their utility in medicinal chemistry for developing new therapeutic agents (.. R.V.Sidhaye, .. A.E.Dhanawade, .. K.Manasa, & .. G.Aishwarya, 2011).

Material Science and Optical Properties

In material science, novel pyrazole derivatives have been synthesized to explore their optical properties. A study reported the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, characterizing them using various spectroscopic techniques to investigate their fluorescence characteristics. Such compounds exhibit potential for applications in optoelectronic devices due to their unique absorption and emission properties (Yan-qing Ge, Jiong Jia, Teng Wang, Hong-Wei Sun, Guiyun Duan, & Jian Wu Wang, 2014).

Propriétés

IUPAC Name |

1-(cyanomethyl)-3-pyridin-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-3-5-15-7-9(11(16)17)10(14-15)8-2-1-4-13-6-8/h1-2,4,6-7H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKZJSZQALEEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C=C2C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482340.png)

![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482341.png)

![(3R,4R)-4-[benzyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B1482345.png)

![(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482346.png)

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetic acid](/img/structure/B1482348.png)

![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482358.png)